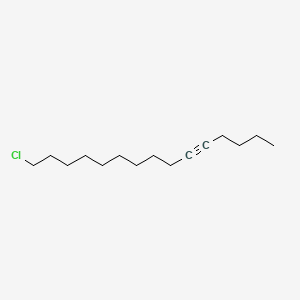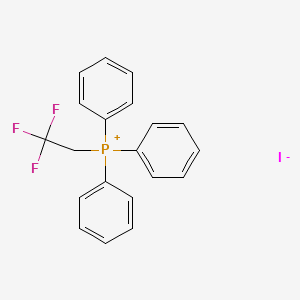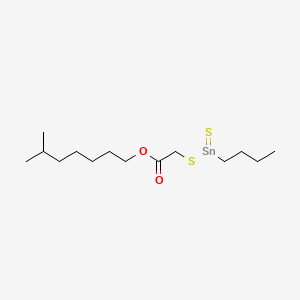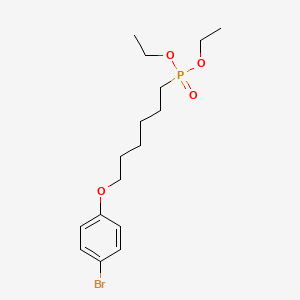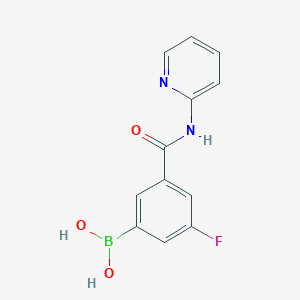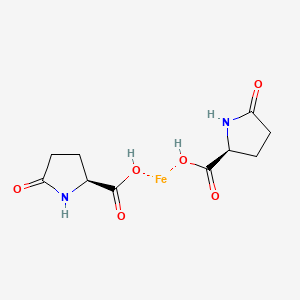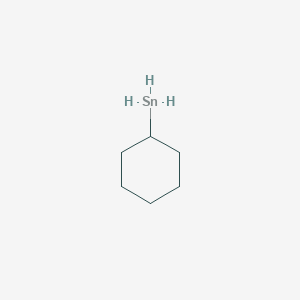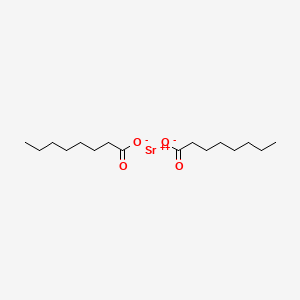
Strontium(2+) octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Strontium(2+) octanoate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with octanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the strontium salt. The general reaction is as follows:
Sr(OH)2+2C8H16O2→Sr(C8H15O2)2+2H2O
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Strontium(2+) octanoate can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing anions like sulfate or carbonate, this compound can form insoluble precipitates.
Substitution Reactions: The octanoate ions can be replaced by other anions in solution, leading to the formation of different strontium salts.
Common Reagents and Conditions
Acids: this compound reacts with strong acids like hydrochloric acid to form strontium chloride and octanoic acid.
Bases: It can react with strong bases to form strontium hydroxide and octanoate ions.
Major Products
Strontium Sulfate: Formed when this compound reacts with sulfuric acid.
Strontium Carbonate: Formed when it reacts with carbon dioxide in aqueous solutions.
Scientific Research Applications
Strontium(2+) octanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other strontium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential role in bone metabolism and regeneration due to the biological activity of strontium ions.
Medicine: Explored for its potential use in treating osteoporosis and other bone-related conditions.
Industry: Utilized in the production of lubricants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism by which strontium(2+) octanoate exerts its effects is primarily through the release of strontium ions. Strontium ions can mimic calcium ions and interact with calcium-sensing receptors, promoting bone formation and reducing bone resorption. This dual action makes strontium compounds effective in treating bone-related disorders.
Comparison with Similar Compounds
Similar Compounds
Strontium Ranelate: Another strontium compound used in the treatment of osteoporosis, known for its dual action on bone metabolism.
Strontium Chloride: Commonly used in dental care products for its desensitizing properties.
Strontium Nitrate: Used in pyrotechnics for its bright red flame.
Uniqueness
Strontium(2+) octanoate is unique due to its combination of strontium ions with octanoic acid, which imparts specific solubility and reactivity characteristics. This makes it suitable for applications where other strontium compounds may not be as effective.
Properties
CAS No. |
58429-86-0 |
|---|---|
Molecular Formula |
C16H30O4Sr |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
strontium;octanoate |
InChI |
InChI=1S/2C8H16O2.Sr/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
YQZLOQWDIAWFTG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



